n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine
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Overview
Description
Preparation Methods
The synthesis of n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like toluene and reagents such as gaseous ammonia and hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide in acidic conditions.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common reagents and conditions used in these reactions include concentrated sulfuric acid, toluene, and hydrogen peroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and anticonvulsant activities.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of various pharmaceutical agents and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its anti-infective properties.
1,3,4-Oxadiazole: Exhibits various biological activities, including antibacterial and antiviral effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-N,4-N-diethyl-2,1,3-benzoxadiazole-4,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-3-14(4-2)8-6-5-7(11)9-10(8)13-15-12-9/h5-6H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNRIKQCRHWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C2=NON=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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